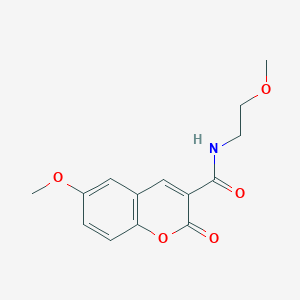

6-methoxy-N-(2-methoxyethyl)-2-oxochromene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-methoxy-N-(2-methoxyethyl)-2-oxochromene-3-carboxamide, also known as MXC, is a chemical compound that has been studied for its potential applications in scientific research. MXC belongs to the class of chromene derivatives, which have been found to exhibit a variety of biological activities.

Aplicaciones Científicas De Investigación

Supramolecular Packing Motifs

Research highlights the novel organizational motifs of aryl rings, such as N,N',N"-tris(2-methoxyethyl)benzene-1,3,5-tricarboxamide, demonstrating a π-stack surrounded by a triple helical network of hydrogen bonds. This structure suggests a new mode of organization for some columnar liquid crystals, showcasing the compound's potential in materials science (Lightfoot et al., 1999).

Fluorescence Probes

The fluorescence properties of derivatives of 6-methoxyanthracene-2-carboxylic acid have been studied, revealing moderate solvatochromism due to donor-acceptor interplay. Specific oxazoline derivatives exhibit reversible fluorescence modulation by protonation or complexation with silver ions, indicating their utility in developing sensitive fluorescence probes (Ihmels et al., 2000).

Catalysis

Research into N-methoxy-1H-indole-1-carboxamide and aryl boronic acids coupling via Rh(III) catalysis demonstrates the method's efficiency and selectivity towards diverse product formation, indicating the potential of related structures in synthetic organic chemistry (Zheng et al., 2014).

Electrochromic Materials

Aromatic polyamides with pendent 4,4'-dimethoxy-substituted triphenylamine units, prepared from dicarboxylic acid monomers, exhibit excellent thermal stability and strong UV-vis absorption bands. Their electrochromic properties, examined via electrochemical methods, suggest applications in smart windows and displays (Chang & Liou, 2008).

Novel Carbene Precursors

The synthesis of amino-acrylamido carbenes from 6-methoxy-4-oxo-1,3-diaryl-3,4-dihydropyrimidinium salts showcases the modulation of carbene reactivity through structural modifications. These carbenes, characterized and applied in transition metal complexation, highlight the compound's relevance in organometallic chemistry and catalysis (Mushinski et al., 2012).

Propiedades

IUPAC Name |

6-methoxy-N-(2-methoxyethyl)-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO5/c1-18-6-5-15-13(16)11-8-9-7-10(19-2)3-4-12(9)20-14(11)17/h3-4,7-8H,5-6H2,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVAFGQSQSXIIKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)C1=CC2=C(C=CC(=C2)OC)OC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[5-Bromo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]methoxy]ethyl-trimethylsilane](/img/structure/B2748572.png)

![N-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]-4-methoxyaniline](/img/structure/B2748573.png)

![4-(N-butyl-N-methylsulfamoyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2748574.png)

![N-[2,2-dimethyl-3-[[2-(4-morpholin-4-ylsulfonylphenoxy)acetyl]amino]propyl]-2-(4-morpholin-4-ylsulfonylphenoxy)acetamide](/img/structure/B2748589.png)